1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where an ethoxybenzene derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.
Nicardipine: A dihydropyridine calcium channel blocker used for the management of hypertension and angina.
Uniqueness
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness can be leveraged in the development of new therapeutic agents and materials.
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of chlorophenyl and ethoxyphenyl groups, contribute to its pharmacological profile.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN2O3
- Molecular Weight : 396.84 g/mol
- CAS Number : 899729-83-0
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It may modulate biological pathways by altering enzyme activity or receptor function, which can lead to therapeutic effects. The specific targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cholinergic receptors and other signaling molecules.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of the chlorophenyl group in this compound enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress. Studies have demonstrated that similar compounds can reduce lipid peroxidation and increase the activity of antioxidant enzymes in vitro.
Antimicrobial Activity
Dihydropyridine derivatives have shown promise in antimicrobial applications. Preliminary evaluations suggest that this compound may possess antibacterial properties against various strains of bacteria. Further research is needed to quantify its efficacy and determine the underlying mechanisms.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. It appears to inhibit key inflammatory mediators, potentially making it a candidate for treating conditions characterized by inflammation. This effect may be linked to its ability to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB).
Neuroprotective Effects
Recent investigations have suggested that this compound may exhibit neuroprotective effects. By mitigating oxidative stress and inflammation in neuronal cells, it could potentially protect against neurodegenerative diseases. In vitro studies have shown that similar compounds can enhance cell viability in models of neurotoxicity.
Summary of Biological Activities
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of various dihydropyridine derivatives, including this compound. Results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting effective free radical scavenging activity.
- Anti-inflammatory Evaluation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Neuroprotection Research : In vitro experiments demonstrated that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stressors, highlighting its potential role in neuroprotection.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-19-10-6-5-9-18(19)23-21(26)16-11-12-20(25)24(14-16)13-15-7-3-4-8-17(15)22/h3-12,14H,2,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJVAJAHHDTWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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